T7 Peptide (HAIYPRH): A Technical Guide to a Versatile Targeting Ligand for Drug Delivery
T7 Peptide (HAIYPRH): A Technical Guide to a Versatile Targeting Ligand for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heptapeptide (B1575542) HAIYPRH, commonly known as T7, has emerged as a significant targeting ligand in the field of drug delivery. Identified through phage display technology, T7 exhibits a high binding affinity for the human transferrin receptor (TfR), a protein often overexpressed on the surface of cancer cells and the endothelial cells of the blood-brain barrier. This specific targeting capability, coupled with its unique binding epitope that does not compete with the natural ligand transferrin, makes T7 an attractive candidate for enhancing the therapeutic efficacy and reducing the off-target effects of various treatment modalities. This technical guide provides an in-depth overview of the T7 peptide, including its discovery, binding characteristics, and applications in targeted drug delivery. It details experimental protocols for its identification and characterization and presents quantitative data on its performance in preclinical models. Furthermore, this guide illustrates the key signaling pathways and experimental workflows associated with T7-mediated targeting, offering a comprehensive resource for researchers and professionals in drug development.
Introduction
The T7 peptide, with the amino acid sequence His-Ala-Ile-Tyr-Pro-Arg-His, is a synthetic peptide that has garnered considerable attention for its ability to target the human transferrin receptor (TfR)[1][2][3]. The TfR is a transmembrane glycoprotein (B1211001) crucial for iron homeostasis, and its expression is significantly upregulated in proliferating cells, including a wide range of cancer cells and the endothelial cells forming the blood-brain barrier. This differential expression profile makes the TfR an ideal target for the selective delivery of therapeutic agents to pathological sites.
The T7 peptide was originally identified from a phage display library screened against the human TfR[3]. A key advantage of the T7 peptide is that its binding site on the TfR is distinct from that of transferrin, the endogenous ligand[3]. This non-competitive binding allows T7-conjugated therapeutics to engage the receptor without interference from circulating transferrin, a significant benefit for in vivo applications.
Core Data and Binding Characteristics
The affinity of the T7 peptide for the transferrin receptor is a critical parameter for its function as a targeting ligand. Quantitative binding assays have been employed to determine the dissociation constant (Kd) of T7, providing a measure of its binding strength.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | ~10 nM | Phage Display | [3] |
Experimental Protocols
Phage Display for T7 Peptide Identification
The discovery of the T7 peptide was a seminal application of phage display technology. This technique allows for the screening of vast libraries of peptides to identify those that bind to a specific target molecule.
Experimental Workflow for Phage Display Screening:
Detailed Protocol for T7 Phage Display Biopanning:
-
Target Immobilization: Purified human transferrin receptor is coated onto the wells of a microtiter plate.
-
Library Incubation: A T7 phage display library expressing random heptapeptides is incubated with the immobilized TfR.
-
Washing: Non-bound phages are removed by repeated washing steps with a suitable buffer (e.g., Tris-buffered saline with Tween 20).
-
Elution: Bound phages are eluted, typically by lowering the pH or using a competitive ligand.
-
Amplification: The eluted phages are used to infect a host bacterial strain (e.g., E. coli) and are amplified.
-
Iterative Selection: The amplified phages are subjected to further rounds of biopanning to enrich for high-affinity binders.
-
Sequencing and Analysis: After several rounds of selection, the DNA from individual phage clones is sequenced to identify the amino acid sequence of the binding peptides[4][5][6].
Competitive Binding Assay
To confirm the specificity of the T7 peptide for the transferrin receptor and to investigate its binding characteristics, a competitive binding assay is performed.
Protocol for Competitive Binding Assay:
-
Cell Culture: Cells expressing the transferrin receptor (e.g., various cancer cell lines) are cultured in 96-well plates.
-
Incubation with Labeled T7: A fixed concentration of labeled T7 peptide (e.g., fluorescently tagged) is added to the cells.
-
Addition of Competitor: Increasing concentrations of unlabeled T7 peptide or transferrin are added to compete for binding to the TfR.
-
Incubation and Washing: The cells are incubated to allow binding to reach equilibrium, followed by washing to remove unbound peptides.
-
Detection: The amount of labeled T7 peptide bound to the cells is quantified using a suitable detection method (e.g., fluorescence plate reader or flow cytometry).
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor to determine the IC50 value[7][8][9].
Conjugation of T7 Peptide to Nanoparticles
The T7 peptide is often conjugated to the surface of nanoparticles to facilitate their targeted delivery. A common method for this is EDC-NHS chemistry, which forms a stable amide bond between a carboxyl group on the nanoparticle and an amine group on the peptide.
Protocol for EDC-NHS Conjugation of HAIYPRH to PLGA-PEG Nanoparticles:
-
Nanoparticle Preparation: Carboxyl-terminated PLGA-PEG nanoparticles are synthesized using a standard method such as nanoprecipitation.
-
Activation of Carboxyl Groups: The nanoparticles are suspended in an appropriate buffer (e.g., MES buffer, pH 6.0), and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are added to activate the carboxyl groups.
-
Peptide Addition: The T7 peptide (with a free N-terminal amine) is added to the activated nanoparticle suspension.
-
Reaction: The reaction is allowed to proceed for a specified time (e.g., 2-4 hours) at room temperature with gentle stirring.
-
Quenching and Purification: The reaction is quenched, and the T7-conjugated nanoparticles are purified from unreacted peptide and coupling reagents by methods such as centrifugation or dialysis[10][11][12][13].
In Vitro and In Vivo Performance
The efficacy of T7-mediated targeting has been demonstrated in numerous in vitro and in vivo studies. T7-conjugated nanoparticles have shown enhanced cellular uptake in cancer cells and improved accumulation at tumor sites and in the brain.
Cellular Uptake of T7-Conjugated Nanoparticles
| Cell Line | Nanoparticle Type | Uptake Enhancement (vs. Non-targeted) | Reference |
| DU145 (Prostate Cancer) | CRD-PEG-pDNA complex | 1.5-fold increase in positive cells | [2] |
| A549 (Lung Cancer) | Lipid Nanoparticles | Enhanced cellular uptake | [14] |
| KB (Cervical Cancer) | Lipid Nanoparticles | Enhanced cellular uptake | [14] |
| KYSE150 (Esophageal Cancer) | pH-Responsive Nanoparticles | Superior cellular uptake | [15] |
| HepG2 (Liver Cancer) | Gold Nanoparticles | Increased uptake with larger particle size (5-50 nm) | [16] |
In Vivo Biodistribution of T7-Conjugated Nanoparticles
| Animal Model | Nanoparticle Type | Organ | Accumulation (%ID/g) | Time Point | Reference |
| Mice | Silver Nanoparticles | Liver | 35.06 ± 4.78 | 24 h | [17] |
| Mice | Silver Nanoparticles | Spleen | Higher than gold nanoparticles | 24 h | [17] |
| Mice | Gold Nanoparticles | Liver | 61.39 ± 19.99 | 24 h | [17] |
| Mice | Gold Nanoparticles | Spleen | Lower than silver nanoparticles | 24 h | [17] |
| Mice | Titania Nanoparticles | Liver | Highest concentration | 1, 24, 168 h | [18] |
| Mice | Titania Nanoparticles | Lung | High concentration | 1, 24, 168 h | [18] |
| Mice | Titania Nanoparticles | Spleen | Moderate concentration | 1, 24, 168 h | [18] |
| Mice | Iron Oxide Nanoparticles | Liver | Up to 3.2 mg Fe/g | 24 h, 1 week | [19] |
| Mice | Iron Oxide Nanoparticles | Spleen | High concentration | 24 h, 1 week | [19] |
| Mice | Iron Oxide Nanoparticles | Kidney | Moderate concentration | 24 h, 1 week | [19] |
In Vivo Efficacy of T7-Targeted Therapies
| Cancer Model | Therapeutic Agent | T7-Conjugated Formulation | Tumor Growth Inhibition | Reference |
| Hepatocellular Carcinoma | T7 peptide alone | T7 peptide | Significant reduction in tumor size/weight | [20] |
| A549 Xenograft | Antisense Oligonucleotides | T7-conjugated Lipid Nanoparticles | Superior antitumor activity and prolonged survival | [14] |
| Murine Melanoma | Daunorubicin | Cyclic NGR Peptide-Daunorubicin Conjugates | 16.9% - 45.7% inhibition | [21] |
| Rodent and Human Tumors | E7010 (Sulfonamide) | E7010 | 58% - 99% inhibition | [22] |
Mechanism of Action: Transferrin Receptor-Mediated Endocytosis
The cellular uptake of T7-conjugated nanoparticles is primarily mediated by transferrin receptor-mediated endocytosis. This is a highly efficient process for internalizing molecules from the extracellular environment.
Signaling Pathway of Transferrin Receptor-Mediated Endocytosis:
Upon binding of the T7-conjugated nanoparticle to the TfR on the cell surface, the receptor-ligand complex is internalized into the cell through the formation of clathrin-coated pits. These pits invaginate and pinch off to form clathrin-coated vesicles, which then traffic to early endosomes. Within the acidic environment of the endosomes, the therapeutic payload can be released. The TfR is then typically recycled back to the cell surface for further rounds of ligand binding and internalization.
Conclusion and Future Perspectives
The T7 peptide (HAIYPRH) has proven to be a robust and versatile targeting ligand for the delivery of therapeutic agents to cancer cells and across the blood-brain barrier. Its high affinity for the transferrin receptor and its non-competitive binding nature offer significant advantages for in vivo applications. The data presented in this guide highlight the potential of T7-mediated targeting to enhance the efficacy of various cancer therapies and to enable the treatment of central nervous system disorders.
Future research in this area will likely focus on optimizing the design of T7-conjugated nanocarriers to further improve their pharmacokinetic properties and therapeutic indices. This includes fine-tuning nanoparticle size, surface charge, and the density of T7 peptide conjugation. Furthermore, the exploration of T7 in combination with other targeting moieties or stimuli-responsive drug release mechanisms holds promise for the development of next-generation targeted therapies. While no T7-targeted drugs are currently in clinical trials, the extensive preclinical data strongly support its potential for clinical translation. Continued investigation into the long-term safety and efficacy of T7-based delivery systems will be crucial for their advancement into clinical practice.
References
- 1. dovepress.com [dovepress.com]
- 2. Peptide T7-modified polypeptide with disulfide bonds for targeted delivery of plasmid DNA for gene therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biopanning of Phage Displayed Peptide Libraries for the Isolation of Cell-Specific Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phage display- cloning peptide libraries into T7 select system - Synthetic Biology Group (Lu Lab) - MIT Wiki Service [wikis.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A novel transferrin receptor-targeted hybrid peptide disintegrates cancer cell membrane to induce rapid killing of cancer cells | springermedizin.de [springermedizin.de]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Hyaluronic Acid Nanoparticles with Parameters Required for In Vivo Applications: From Synthesis to Parametrization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. T7 Peptide-Conjugated Lipid Nanoparticles for Dual Modulation of Bcl-2 and Akt-1 in Lung and Cervical Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
- 17. Comparisons of the biodistribution and toxicological examinations after repeated intravenous administration of silver and gold nanoparticles in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Variations in Biodistribution and Acute Response of Differently Shaped Titania Nanoparticles in Healthy Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification and Biodistribution of Iron Oxide Nanoparticles in the Primary Clearance Organs of Mice using T1 Contrast for Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
